4-fluoro-2-methylisoindoline-1,3-dione
Description
Overview of Isoindoline-1,3-dione Chemistry and its Significance in Contemporary Organic Synthesis
The isoindoline-1,3-dione scaffold, commonly known as phthalimide (B116566), is a crucial structural motif in organic chemistry. beilstein-journals.org This bicyclic aromatic compound, featuring an isoindoline (B1297411) nucleus with carbonyl groups at positions 1 and 3, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. researchgate.net Its derivatives have garnered significant attention for their potential applications in pharmaceuticals, herbicides, dyes, and polymers. researchgate.net
The significance of isoindoline-1,3-diones in medicinal chemistry is underscored by their diverse pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govacs.orgresearchgate.netmdpi.com The phthalimide structure is a key pharmacophore that can interact with various biological targets. nih.gov For instance, certain derivatives have shown potent inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease. nih.gov The ease of synthesis, typically through the condensation of phthalic anhydrides with primary amines, further enhances their utility in the development of new therapeutic agents. mdpi.comnih.gov
The delocalized π-electrons within the isoindoline-1,3-dione system also make these compounds interesting candidates for materials science, particularly in the field of nonlinear optics. acgpubs.org
The Strategic Role of Fluorine in Modulating Molecular Properties and Reactivity in Organofluorine Chemistry
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. numberanalytics.com Fluorine, being the most electronegative element, imparts unique characteristics to organic compounds. nih.gov The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. numberanalytics.comwikipedia.orgjst.go.jp
The strategic placement of fluorine can influence a molecule's:
Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the drug's half-life. lew.ro
Lipophilicity: Fluorine substitution can enhance a molecule's ability to permeate biological membranes. numberanalytics.com
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, thereby improving efficacy. lew.ro
Conformation: The small size of the fluorine atom allows it to act as a hydrogen isostere, with minimal steric hindrance. lew.ro
An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs, highlighting the profound impact of organofluorine chemistry on drug discovery and development. wikipedia.org
Specific Research Focus on 4-fluoro-2-methylisoindoline-1,3-dione: Structure and Design Considerations
This compound is a specific derivative that combines the versatile isoindoline-1,3-dione core with the strategic placement of a fluorine atom and a methyl group. The fluorine atom at the 4-position of the phthalimide ring is expected to influence the electronic properties of the aromatic system, potentially enhancing its biological activity and metabolic stability. The methyl group on the nitrogen atom completes the structure, providing a neutral and relatively simple N-substituted phthalimide.
The design of this molecule is rooted in the principles of bioisosteric replacement, where a hydrogen atom is substituted with a fluorine atom to improve pharmacological properties. nih.gov Research into fluorinated phthalimides has demonstrated their potential as anticonvulsant agents, with the fluorine substitution playing a key role in their activity. nih.gov The synthesis of such compounds is typically achieved through the condensation of the corresponding fluorinated phthalic anhydride (B1165640) with the appropriate amine. nih.gov The structural and electronic properties of fluorinated isoindoline-1,3-dione derivatives are often investigated using techniques like X-ray crystallography and computational methods such as Density Functional Theory (DFT) to understand their molecular geometry and reactivity. eurjchem.comeurjchem.com
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
| This compound | C9H6FNO2 | 179.15 g/mol | Fluorine at position 4, Methyl group on nitrogen |
| Isoindoline-1,3-dione (Phthalimide) | C8H5NO2 | 147.13 g/mol | Unsubstituted parent compound |
| 4-Fluoroisoindoline-1,3-dione (B1343861) | C8H4FNO2 | 165.12 g/mol | Fluorine at position 4, Unsubstituted nitrogen chemspider.com |
| 4,5,6,7-Tetrafluoro-2-methylisoindoline-1,3-dione | C9H3F4NO2 | 233.12 g/mol | Tetrafluorinated aromatic ring, Methyl group on nitrogen sigmaaldrich.com |
| 4-Fluoro-2-phenylisoindoline-1,3-dione | C14H8FNO2 | 241.22 g/mol | Fluorine at position 4, Phenyl group on nitrogen nih.gov |
| 4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | C14H11FN2O4 | 290.25 g/mol | Fluorine at position 4, Substituted piperidine (B6355638) ring on nitrogen broadpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAIIYBBJUDJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495158 | |
| Record name | 4-Fluoro-2-methyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61864-48-0 | |
| Record name | 4-Fluoro-2-methyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Fluoro 2 Methylisoindoline 1,3 Dione and Analogues
Synthetic Routes to the Isoindoline-1,3-dione Core and Fluorinated Derivatives
The construction of the 4-fluoro-2-methylisoindoline-1,3-dione molecule is typically achieved through a systematic, multi-step process that first establishes the core isoindoline-1,3-dione structure and then introduces the required functional groups. The primary approaches involve forming the heterocyclic ring system and then modifying it, or building the molecule with the substituents already in place on the precursors.
A direct and widely employed method for synthesizing the fluorinated isoindoline-1,3-dione core involves the cyclocondensation reaction between a fluorinated phthalic anhydride (B1165640) and an appropriate amine. eurjchem.comresearchgate.net For the target molecule, 3-fluorophthalic anhydride serves as the key starting material.
The reaction proceeds by nucleophilic attack of the amine (in this case, methylamine) on one of the carbonyl carbons of the anhydride ring. This is followed by an intramolecular cyclization and subsequent dehydration (loss of a water molecule) to form the stable five-membered imide ring. The reaction is typically carried out by heating the reactants in a suitable solvent, often glacial acetic acid, which can also act as a catalyst. eurjchem.comsciforum.net
Table 1: Examples of Cyclocondensation Reactions
| Anhydride Precursor | Amine/Nitrogen Source | Solvent/Conditions | Product | Yield |
|---|---|---|---|---|
| 3-Fluorophthalic Anhydride | Methylamine | Glacial Acetic Acid, Reflux | This compound | High |
| Phthalic Anhydride | 4-Fluorobenzohydrazide | Acetic Acid | 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | Good eurjchem.com |
| 4-Chlorophthalic Anhydride | Methylhydrazine | Microwave, Montmorillonite KSF clay | 5-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione | 34% sciforum.net |
This method is advantageous due to the commercial availability of various substituted phthalic anhydrides and primary amines, allowing for the synthesis of a diverse library of isoindoline-1,3-dione derivatives. nih.gov
An alternative synthetic strategy involves first synthesizing the 4-fluoroisoindoline-1,3-dione (B1343861) scaffold, followed by the introduction of the methyl group onto the nitrogen atom. This N-alkylation approach begins with the reaction of 3-fluorophthalic anhydride with a nitrogen source like ammonia (B1221849) or urea (B33335) to produce 4-fluorophthalimide.
The subsequent methylation of 4-fluorophthalimide is a standard procedure. The imidic proton is sufficiently acidic to be removed by a moderate base, such as potassium carbonate, generating a nucleophilic phthalimide (B116566) anion. This anion then reacts with an electrophilic methylating agent, typically methyl iodide or dimethyl sulfate, via an SN2 reaction to yield the final N-methylated product, this compound. nih.gov This method is particularly useful when the desired amine for direct condensation is volatile or otherwise difficult to handle.
While less common for this specific target molecule due to the availability of fluorinated precursors, the introduction of fluorine onto a pre-existing N-methylisoindoline-1,3-dione ring is a viable synthetic consideration. Direct fluorination of aromatic systems is a challenging field but has advanced significantly.
Modern electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF₄), could potentially be used for the direct fluorination of N-methylphthalimide. The success and regioselectivity of such a reaction would be governed by the directing effects of the carbonyl groups of the imide ring, which are deactivating and meta-directing. Therefore, achieving selective fluorination at the C4 position would be a significant challenge and might require specialized catalytic systems or multi-step functional group manipulations.
Stereochemical Control in the Synthesis of Chiral Fluorinated Isoindoline-1,3-dione Analogues
While this compound itself is achiral, many of its biologically relevant analogues possess stereocenters, most commonly at the C3 position of the isoindolinone ring. The control of stereochemistry in the synthesis of these chiral analogues is of paramount importance.
Significant progress has been made in the diastereoselective and enantioselective synthesis of these compounds. One effective strategy involves the use of chiral auxiliaries. For example, a chiral N-sulfinyl amide group can direct the stereochemical outcome of a rhodium(III)-catalyzed C-H olefination and annulation reaction, leading to the formation of chiral 3-substituted isoindolinones with good diastereomeric ratios. rsc.org The chiral auxiliary can then be removed to afford the enantiomerically enriched product.
Another approach is the use of asymmetric catalysis, where a chiral catalyst orchestrates the formation of a specific enantiomer. nih.gov These methods are crucial for preparing specific stereoisomers for pharmacological evaluation, as different enantiomers of a chiral molecule often exhibit distinct biological activities.
Green Chemistry Principles in the Synthesis of Fluorinated Isoindoline-1,3-diones
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and fine chemicals. frontiersin.org The synthesis of isoindoline-1,3-diones has benefited from these advancements, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Key green approaches applicable to the synthesis of fluorinated isoindoline-1,3-diones include:
Solventless Reactions: One of the most effective green methods involves performing the condensation of phthalic anhydride with an amine by simply heating them together without any solvent. researchgate.net This eliminates the need for potentially toxic organic solvents and simplifies product work-up.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. sciforum.net
Use of Greener Solvents: When a solvent is necessary, replacing traditional solvents like glacial acetic acid or toluene (B28343) with more environmentally benign alternatives such as water or water-based systems is a key goal. rsc.orgrsc.org For example, the reaction of anilines and phthalic anhydride has been successfully carried out using a "water extract of onion peel ash" as a green catalytic-solvent system. rsc.org
Catalyst Recycling: The development of heterogeneous or fluorous catalysts that can be easily separated from the reaction mixture and reused multiple times reduces waste and cost. rsc.org
These green protocols not only make the synthesis more environmentally friendly but can also lead to more efficient and cost-effective manufacturing processes. rsc.org
Comprehensive Structural Elucidation and Spectroscopic Characterization of 4 Fluoro 2 Methylisoindoline 1,3 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of 4-fluoro-2-methylisoindoline-1,3-dione, revealing the precise arrangement of atoms and their electronic environments.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the N-methyl protons. The aromatic region will show complex splitting patterns due to the fluorine substituent.
N-Methyl Protons (N-CH₃): A singlet appearing further downfield, typically around 3.09 ppm, is characteristic of the methyl group attached to the nitrogen atom of the imide ring.
Aromatic Protons: The protons on the fluorinated benzene (B151609) ring will exhibit chemical shifts and coupling patterns influenced by the fluorine atom. One would expect a doublet of doublets for the proton adjacent to the fluorine, a triplet for the proton meta to the fluorine, and another doublet of doublets for the proton para to the fluorine.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (H5, H6, H7) | 7.50 - 8.05 | Multiplet | 3H |
| N-Methyl (N-CH₃) | ~3.09 | Singlet | 3H |
This table is interactive. Sort by column by clicking the header.
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the quaternary carbons of the carbonyl groups and the aromatic ring.
Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the imide function are expected to resonate at approximately 167 ppm.
Aromatic Carbons: The aromatic region will show six distinct signals for the benzene ring carbons. The carbon atom directly bonded to the fluorine atom (C4) will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine.
N-Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen is anticipated to have a chemical shift around 24 ppm.
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~167 |
| Aromatic (C-F) | ~163 (d, ¹JCF ≈ 250 Hz) |
| Aromatic (C-H & C-q) | 120 - 140 |
| N-Methyl (N-CH₃) | ~24 |
This table is interactive. Sort by column by clicking the header.
¹⁹F NMR is a crucial technique for directly observing the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split by the neighboring aromatic protons, providing further structural confirmation.
COSY (Correlation Spectroscopy): To establish the connectivity between adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is essential for assigning quaternary carbons and confirming the connection of the N-methyl group to the isoindoline (B1297411) core.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
FT-IR and Raman spectroscopy probe the vibrational modes of the molecule, providing characteristic signatures for its functional groups.
The FT-IR spectrum is expected to show strong absorption bands characteristic of the imide group and the fluorinated aromatic ring.
C=O Stretching: Two distinct, strong absorption bands for the symmetric and asymmetric stretching of the imide carbonyl groups are expected in the region of 1700-1780 cm⁻¹.
C-N Stretching: A band corresponding to the stretching of the C-N bond of the imide is also anticipated.
Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring will appear in their characteristic regions.
C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected, typically in the 1200-1300 cm⁻¹ region.
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) |
| C=O (asymmetric stretch) | ~1780 |
| C=O (symmetric stretch) | ~1720 |
| Aromatic C=C | 1450 - 1600 |
| C-F Stretch | 1200 - 1300 |
This table is interactive. Sort by column by clicking the header.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation
HRMS is used to determine the exact mass of the molecule, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₉H₆FNO₂), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum would provide further structural evidence, likely showing characteristic losses of CO, and potentially the methyl group.
X-ray Crystallography and Solid-State Structural Analysis of this compound and Derivatives
The isoindoline-1,3-dione core, a phthalimide (B116566) system, is known to be an essentially planar and rigid bicyclic structure. This planarity is a key feature in related crystallized molecules. proteinstructures.com The introduction of a fluorine atom at the 4-position and a methyl group at the 2-position (on the nitrogen atom) is not expected to significantly distort this planar core. The analysis, therefore, relies on comparative studies of these related structures to predict the solid-state conformation and packing of this compound.
The conformation of this compound is largely defined by the orientation of the N-methyl group relative to the planar isoindoline-1,3-dione ring system. The key degrees of freedom are the rotations around the N-C(methyl) bond. However, due to the planarity of the imide group, the atoms attached to the nitrogen are expected to lie in or very close to the plane of the bicyclic ring.
A torsional angle , or dihedral angle, describes the rotation around a central bond and is defined by four connected atoms (A-B-C-D). proteinstructures.comsaskoer.ca In the context of this compound, the most significant torsional angles would involve the atoms of the isoindoline ring and the substituent methyl group. The planarity of the isoindoline ring itself means that the internal torsional angles are close to 0° or 180°. For N-substituted phthalimides, the dihedral angle between the phthalimide ring and the substituent is a critical parameter. researchgate.netfigshare.com
Based on analogs, the isoindoline-1,3-dione ring system is expected to be nearly planar. The methyl group attached to the nitrogen atom will have specific torsional angles that define the orientation of its hydrogen atoms relative to the ring.
Table 1: Predicted Torsional and Dihedral Angles for this compound Data is inferred from structural analysis of N-substituted phthalimide derivatives.
| Atoms Involved (A-B-C-D) | Angle Type | Predicted Value (°) | Notes |
| C(8)-C(1)-C(6)-C(5) | Torsional Angle | ~0 / ~180 | Reflects the planarity of the aromatic ring. |
| C(1)-N(2)-C(7)-O(2) | Torsional Angle | ~0 / ~180 | Reflects the planarity of the five-membered ring. |
| C(7)-N(2)-C(9)-H | Torsional Angle | Varies | Describes the rotation of the N-methyl group. |
| Plane 1 vs. Plane 2 | Dihedral Angle | Small | Angle between the benzene and pyrrolidine-dione rings, expected to be minimal. |
Note: Atom numbering is based on standard IUPAC nomenclature for isoindoline-1,3-dione.
The crystal packing of this compound is anticipated to be governed by a network of weak intermolecular hydrogen bonds and other non-covalent interactions. The presence of carbonyl groups, an aromatic ring, a fluorine atom, and methyl hydrogens creates multiple sites for such interactions.
C-H···O Hydrogen Bonding: The two carbonyl oxygen atoms are strong hydrogen bond acceptors. They are expected to form weak C-H···O hydrogen bonds with hydrogen atoms from the aromatic rings and methyl groups of adjacent molecules. This type of interaction is a common structure-directing motif in the crystals of phthalimide derivatives.
C-H···F Hydrogen Bonding: The fluorine atom, being highly electronegative, can act as a hydrogen bond acceptor. While C-H···F interactions are generally weak, they can be significant in influencing crystal packing, particularly when stronger hydrogen bond donors are absent. acs.orgnih.gov The acidity of the aromatic C-H groups enhances their ability to act as donors in these interactions. acs.org Studies on fluorobenzene (B45895) derivatives show that C-H···F interactions can play a similar structural role to C-H···O or C-H···N interactions in determining crystal architecture. acs.org The stabilizing contribution of these contacts, including entropic factors, can be significant. ed.ac.uk
Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound Data is based on typical interaction geometries found in the Cambridge Structural Database for similar organic compounds.
| Interaction Type (D-H···A) | Donor (D-H) | Acceptor (A) | Typical Distance (H···A) (Å) | Typical Angle (D-H···A) (°) |
| C-H···O | C(aromatic)-H | O=C | 2.2 - 2.8 | 120 - 170 |
| C-H···O | C(methyl)-H | O=C | 2.3 - 2.9 | 110 - 160 |
| C-H···F | C(aromatic)-H | F-C | 2.3 - 2.9 | 110 - 160 |
| π-π Stacking | Aromatic Ring Centroid | Aromatic Ring Centroid | 3.3 - 3.8 | N/A |
D = Donor atom, A = Acceptor atom.
Advanced Computational and Theoretical Investigations of 4 Fluoro 2 Methylisoindoline 1,3 Dione
Quantum Chemical Studies: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of organic compounds. nih.gov For isoindoline-1,3-dione derivatives, DFT has been successfully used to determine optimized geometries, electronic structures, and spectroscopic properties. nih.gov Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy for this class of molecules. researchgate.net
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. researchgate.net
For isoindoline-1,3-dione derivatives, DFT calculations reveal that the HOMO is typically distributed over the phthalimide (B116566) ring system, while the LUMO is also localized on the core structure, particularly around the carbonyl groups. semanticscholar.org The precise energies and distributions are modulated by the substituents on the aromatic ring and the nitrogen atom. For 4-fluoro-2-methylisoindoline-1,3-dione, the electron-withdrawing fluorine atom and the electron-donating methyl group would have competing effects on the orbital energies.
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Isoindoline-1,3-diones Note: These values are illustrative and based on typical DFT calculations for analogous structures. Actual values for this compound would require specific calculation.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 to -7.5 | Electron-donating capacity, localized on the aromatic system |
| LUMO | -1.5 to -2.5 | Electron-accepting capacity, localized on the dicarbonyl region |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Indicator of chemical reactivity and stability |
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict an IR spectrum. For isoindoline-1,3-dione derivatives, characteristic bands for the carbonyl (C=O) group of the imide ring are typically observed between 1700 and 1780 cm⁻¹. nih.gov DFT calculations can precisely predict these stretching frequencies, as well as vibrations associated with C-N, C-F, and aromatic C-H bonds, often showing strong correlation with experimental data. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The isotropic chemical shifts for ¹H and ¹³C NMR can be computed using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical values for the protons and carbons in the aromatic ring, the methyl group, and the carbonyl carbons can be used to assign experimental spectra and confirm the molecular structure. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π*, which are characteristic of the phthalimide chromophore.
Understanding the charge distribution within a molecule is key to predicting its interactions and reactivity. Molecular Electrostatic Potential (MEP) surfaces are three-dimensional maps that visualize the electrostatic potential on the electron density surface of a molecule. nih.gov
MEP maps are color-coded to identify different charge regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
The electronic properties of the core isoindoline-1,3-dione structure are significantly modulated by its substituents. The fluorine atom at the 4-position and the methyl group at the 2-position (N-position) exert distinct and somewhat opposing electronic effects.
Fluorine Substituent: As the most electronegative element, fluorine acts as a strong electron-withdrawing group through the sigma bond (inductive effect). This effect generally lowers the energy of both the HOMO and LUMO, potentially increasing the HOMO-LUMO gap and enhancing the molecule's stability. It also creates a significant dipole moment and influences the electrostatic potential of the adjacent aromatic ring.
Methyl Substituent: The N-methyl group is a weak electron-donating group through induction and hyperconjugation. This effect tends to raise the energy of the HOMO more than the LUMO, which can slightly decrease the HOMO-LUMO energy gap, thereby increasing reactivity compared to an unsubstituted analogue.
The interplay of these two groups—one withdrawing from the aromatic ring and one donating to the imide nitrogen—creates a unique electronic profile for this compound, which can be precisely quantified through DFT calculations of orbital energies and charge distributions.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
While quantum chemical methods provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations can provide valuable information about its conformational flexibility, solvent interactions, and vibrational motions.
An MD simulation would model the molecule's behavior in a simulated environment, such as a solvent box of water or an organic solvent. By solving Newton's equations of motion for the atoms, the simulation generates a trajectory that reveals how the molecule moves and interacts with its surroundings. This can be used to:
Sample minor conformational changes, such as the rotation of the N-methyl group.
Analyze the stability of intermolecular interactions, like hydrogen bonding with solvent molecules.
Understand the molecule's solvation shell and calculate properties like the free energy of solvation.
In Silico Reactivity Predictions and Mechanistic Pathway Elucidation
The data obtained from quantum chemical studies serve as a powerful foundation for predicting chemical reactivity and elucidating potential reaction mechanisms.
Reactivity Descriptors: The calculated HOMO and LUMO energies are used to determine global reactivity descriptors such as chemical hardness, softness, and electrophilicity. A molecule with a small HOMO-LUMO gap is considered "soft" and more reactive. researchgate.net
Site Selectivity: MEP maps are direct indicators of reaction site selectivity. The electron-rich carbonyl oxygens, identified by the red regions on the MEP map, are predicted to be the primary sites for electrophilic attack or coordination with Lewis acids. Electron-deficient regions (blue) on the aromatic ring would be susceptible to nucleophilic attack.
Mechanistic Studies: DFT can be used to model the transition states of potential reactions. By calculating the activation energies for different reaction pathways, researchers can predict the most likely mechanism and the resulting products. For example, this could be applied to predict the outcomes of nucleophilic substitution on the aromatic ring or reactions involving the imide group.
Molecular Recognition and Ligand Design Principles via Computational Modeling
Computational modeling has become an indispensable tool in the field of medicinal chemistry for elucidating the principles of molecular recognition and guiding the design of novel ligands. For derivatives of the isoindoline-1,3-dione scaffold, including this compound, in silico techniques such as molecular docking and molecular dynamics simulations are pivotal in predicting and analyzing the interactions between these compounds and their biological targets. These methods provide critical insights into the structural and chemical features that govern binding affinity and specificity.
The isoindoline-1,3-dione core serves as a versatile scaffold in ligand design, with its derivatives showing promise in various therapeutic areas, including as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease. nih.gov Computational studies on such derivatives help to understand how modifications to the core structure influence their interaction with the active sites of these enzymes.
Molecular docking studies, for instance, are frequently employed to predict the binding poses of isoindoline-1,3-dione derivatives within the active site of a target protein. nih.govresearchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. For example, in studies of isoindoline-1,3-dione derivatives as cholinesterase inhibitors, docking simulations have been used to identify critical amino acid residues involved in binding. nih.gov
The data from these computational analyses are often presented in tables that summarize the binding affinities and interacting residues. Below is an illustrative data table, based on the types of findings typically reported in such studies.
Table 1: Representative Molecular Docking Data for Isoindoline-1,3-dione Derivatives with Acetylcholinesterase (AChE)
| Compound Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Derivative A | -9.8 | TYR70, TRP84, PHE330 | Pi-Pi stacking, Hydrophobic |
| Derivative B | -9.5 | SER122, HIS440 | Hydrogen bond |
| Derivative C | -9.2 | TRP279, TYR334 | Cation-Pi, Pi-Pi stacking |
Note: This table is a representation of typical data from computational studies on isoindoline-1,3-dione derivatives and does not represent actual experimental results for this compound.
Furthermore, molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interactions over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. nih.gov These simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding thermodynamics.
The principles of ligand design for isoindoline-1,3-dione-based compounds often involve the strategic placement of functional groups to enhance interactions with specific residues in the target's active site. For instance, the introduction of a fluorine atom, as in this compound, can modulate the electronic properties of the molecule and potentially lead to favorable halogen bonding or altered hydrophobic interactions. nih.gov Computational studies can predict the impact of such substitutions, thereby guiding the synthesis of more potent and selective inhibitors.
In addition to enzyme inhibition, the isoindoline-1,3-dione scaffold has been explored for its potential in other areas, such as antiviral agents. researchgate.net Molecular docking studies on thiazo-isoindolinedione hybrids have been used to investigate their potential to inhibit the main protease of SARS-CoV-2. researchgate.net These studies highlight the versatility of the isoindoline-1,3-dione core in designing ligands for a wide range of biological targets.
Reactivity and Transformation Chemistry of 4 Fluoro 2 Methylisoindoline 1,3 Dione
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Benzene (B151609) Ring
The presence of a fluorine atom on the aromatic ring, activated by the two electron-withdrawing carbonyl groups of the phthalimide (B116566) scaffold, makes 4-fluoro-2-methylisoindoline-1,3-dione particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. stackexchange.comimperial.ac.uk This reactivity allows for the introduction of a wide variety of substituents at the C-4 position.
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring and yields the substituted product. The rate of these reactions is significantly enhanced by the electron-withdrawing nature of the imide ring. core.ac.ukresearchgate.net
Common nucleophiles employed in these reactions include amines, alkoxides, thiolates, and azoles. For instance, reactions with primary and secondary amines lead to the formation of 4-amino-2-methylisoindoline-1,3-dione (B155734) derivatives. Similarly, treatment with sodium methoxide (B1231860) would yield the 4-methoxy analog. These transformations are typically carried out in polar aprotic solvents like DMSO or DMF, often with the aid of a base to either generate the nucleophile in situ or to neutralize the acid formed during the reaction. nih.gov While specific examples for the N-methyl derivative are not extensively documented in the provided results, the reactivity pattern is well-established for closely related compounds like 4-fluoro-thalidomide, which serves as a versatile precursor for creating derivatives through SNAr. broadpharm.comchemicalbook.com
Table 1: Representative SNAr Reactions on 4-Fluorophthalimide Analogs
| Nucleophile | Reagent/Conditions | Product Type | Reference Analogy |
|---|---|---|---|
| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃), DMSO, Heat | 4-(Dialkylamino)-2-methylisoindoline-1,3-dione | nih.gov |
| Alkoxide (RO⁻) | NaOR, ROH/DMF, Heat | 4-Alkoxy-2-methylisoindoline-1,3-dione | nih.gov |
| Thiolate (RS⁻) | NaSR, DMF, Heat | 4-(Alkylthio)-2-methylisoindoline-1,3-dione | researchgate.net |
| Azide (N₃⁻) | NaN₃, DMSO | 4-Azido-2-methylisoindoline-1,3-dione | researchgate.net |
Reactions at the Imide Nitrogen (N-2 position)
The N-methyl group of this compound can be removed through N-dealkylation reactions, a crucial transformation for synthesizing N-H phthalimides or preparing precursors for further functionalization. nih.gov Chemical N-demethylation can be achieved under various conditions, often involving harsh reagents. dntb.gov.uaresearchgate.net
One classic method is the von Braun reaction, which involves treating the N-alkyl amine derivative with cyanogen (B1215507) bromide (BrCN), leading to the cleavage of the C-N bond. Another common approach utilizes chloroformates, such as phenyl chloroformate or trichloroethyl chloroformate. The reaction proceeds through an intermediate carbamate (B1207046), which is then cleaved under reductive or hydrolytic conditions to yield the secondary amine (in this case, the N-H phthalimide). nih.govresearchgate.net
Metabolic studies of drugs containing N-alkylamino moieties also provide insight into these transformations, as N-dealkylation is a common pathway catalyzed by cytochrome P450 enzymes. nih.gov In a synthetic context, palladium-catalyzed methods have also been developed for the N-dealkylation of tertiary amines, offering milder reaction conditions. researchgate.net The resulting 4-fluorophthalimide can then be used in Gabriel-type syntheses to introduce different alkyl groups. ncert.nic.in
Transformations of the Carbonyl Groups (C-1 and C-3)
The two carbonyl groups of the imide ring are key sites for reactivity, primarily involving reduction and ring-opening reactions.
Selective reduction of one carbonyl group can lead to the formation of hydroxylactams. This transformation can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. organic-chemistry.org The conditions can be controlled to favor the formation of the hydroxylactam over complete reduction. Further reduction can yield the corresponding lactam. Electrochemical methods have also been developed for the controlled reduction of cyclic imides to either hydroxylactams or lactams by tuning the electric current and reaction time. organic-chemistry.org
The phthalimide ring can be opened by hydrolysis under either acidic or basic conditions. Basic hydrolysis, for example with sodium hydroxide, followed by acidification, yields 4-fluorophthalic acid and methylamine. A milder and more common method for cleaving the imide ring to release a primary amine (in this case, if the N-substituent were a precursor to an amine) is hydrazinolysis. aakash.ac.in Treatment of the N-alkylphthalimide with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695) results in the formation of a stable phthalhydrazide (B32825) precipitate and the corresponding primary amine. While this is more relevant for Gabriel synthesis deprotection, the principle of ring opening by a strong nucleophile applies. libretexts.org
Radical Processes and Electron Transfer Reactions
Phthalimide derivatives are known to participate in radical reactions, often initiated by photoinduced electron transfer (PET). The phthalimide moiety can act as a photosensitizer and an electron acceptor. researchgate.net Upon UV irradiation, the phthalimide can be excited to a singlet or triplet state, which is capable of accepting an electron from a suitable donor. researchgate.net
While the N-methyl group in this compound is generally stable, related N-acyloxyphthalimides are well-known precursors for generating alkyl radicals via decarboxylation following a single-electron transfer (SET) reduction and N-O bond cleavage. nih.govresearchgate.net This highlights the electron-accepting capability of the phthalimide core.
For this compound itself, electron transfer processes could potentially be initiated by a strong reducing agent or under photocatalytic conditions. This could lead to the formation of a radical anion. The fate of this intermediate would depend on the reaction conditions but could involve subsequent protonation or fragmentation. Oxidative N-dealkylation processes can also proceed through radical mechanisms, involving an initial single-electron transfer from the amine nitrogen to an oxidant, followed by deprotonation to form an α-amino radical. mdpi.com
Heterocyclic Ring Transformations and Rearrangement Reactions
The phthalimide ring system can undergo significant structural changes through rearrangement and ring-transformation reactions. One notable example is the Hofmann rearrangement. acs.orgnih.govresearchgate.net Although typically applied to primary amides, this reaction has been adapted for phthalimides. Under electrooxidative conditions, phthalimides can be converted into anthranilate derivatives. The proposed mechanism involves the formation of an N-bromoimide intermediate, followed by ring-opening to an isocyanate, which is then trapped by an alcohol to yield the corresponding carbamate (an anthranilate ester). acs.orgnih.gov
Ring transformation can also be achieved by reacting the phthalimide with binucleophiles. For instance, reaction with hydrazine leads to the formation of a phthalhydrazide, effectively replacing the N-methyl group and forming a new heterocyclic system. researchgate.net Other nucleophiles can induce ring-opening followed by a different ring-closure (RORC) sequence to construct novel fused heterocyclic scaffolds. researchgate.net While these reactions are general for the phthalimide core, the electronic influence of the fluorine atom at the C-4 position could modulate the reactivity and regioselectivity of these transformations.
Exploration of New Catalytic Applications Utilizing this compound
The structural features of this compound suggest its potential utility in catalysis, either as a component of a ligand or as a reagent. The isoindoline-1,3-dione scaffold is present in ligands used for transition metal catalysis. For example, tridentate ligands based on 1,3-bis(2′-pyridylimino)isoindoline have been used to create non-heme manganese(II) complexes that catalyze oxidative N-demethylation reactions. mdpi.com This suggests that derivatives of this compound could be synthesized and employed as ligands, where the fluorine atom could be used to tune the electronic properties of the resulting metal complex.
Furthermore, the phthalimide group itself has been shown to act as an acidic component in multicomponent reactions, such as the Passerini reaction. acs.org This opens the possibility of using this compound or its N-H derivative as a reagent in such transformations for synthesizing complex molecules. The compound could also serve as a precursor for developing novel organocatalysts or photocatalysts, leveraging the electron-accepting nature of the phthalimide core and the potential for derivatization via the SNAr reaction. nih.govresearchgate.net The development of palladium-catalyzed annulation strategies to access functionalized N-heterocycles also points to the broad utility of such fluorinated building blocks in constructing libraries of compounds for catalytic and medicinal applications. nih.gov
Advanced Applications in Chemical Sciences and Future Research Directions
Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis
4-Fluoro-2-methylisoindoline-1,3-dione serves as a crucial starting material in the construction of more elaborate chemical structures. The phthalimide (B116566) core is a well-established functional group in organic synthesis, and the presence of a fluorine atom on the aromatic ring introduces unique reactivity and properties. The synthesis of this compound is conceptually straightforward, typically involving the condensation of 4-fluorophthalic anhydride (B1165640) with methylamine. libretexts.orgmdpi.comlibretexts.orgchemguide.co.uk This reaction provides a foundation for its use as a versatile building block.
Precursors for Complex Heterocyclic Architectures
The isoindoline-1,3-dione scaffold is a common precursor for a wide variety of heterocyclic compounds. mdpi.com Derivatives of isoindoline-1,3-dione have been utilized in the synthesis of compounds with diverse biological activities, including anti-inflammatory and antibacterial agents. nih.gov The presence of the fluorine atom in this compound can influence the reaction pathways and yields in the synthesis of these complex structures. For instance, the electron-withdrawing nature of fluorine can affect the reactivity of the aromatic ring in subsequent electrophilic aromatic substitution reactions. researchgate.netnih.gov
Research into related isoindoline-1,3-dione derivatives has demonstrated their utility in constructing fused heterocyclic systems. While specific examples for the 4-fluoro-2-methyl derivative are not extensively documented in publicly available literature, the known chemistry of phthalimides suggests its potential in synthesizing novel heterocyclic frameworks of interest in medicinal chemistry.
Utility in the Synthesis of Functionally Diverse Molecules
The application of isoindoline-1,3-dione derivatives extends to the synthesis of a broad range of functionally diverse molecules, including those with potential therapeutic applications. For example, phthalimide derivatives have been investigated as anticonvulsant agents and for their role in targeting cholinesterases in the context of Alzheimer's disease research. eurjchem.comnih.gov The fluorine substituent in this compound can enhance properties such as metabolic stability and binding affinity to biological targets, making it an attractive building block for the design of new bioactive compounds. nih.gov
Exploration in Materials Science and Engineering
The introduction of fluorine into organic materials can significantly impact their electronic and physical properties. This has led to the exploration of fluorinated compounds, including derivatives of isoindoline-1,3-dione, in the field of materials science.
Optoelectronic Materials: Characterization and Performance in Organic Devices
Fluorinated organic materials are of great interest for electronic and optoelectronic applications due to their unique properties. The presence of fluorine atoms can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of the material against oxidation. rsc.org Isoindoline-1,3-dione derivatives, in general, are considered promising candidates for nonlinear optical (NLO) materials due to their delocalized π-electron systems. researchgate.netacgpubs.orgacgpubs.org
Table 1: Potential Impact of this compound on Optoelectronic Properties
| Property | Potential Influence of this compound |
| Energy Levels (HOMO/LUMO) | Lowering of both HOMO and LUMO levels, potentially improving electron injection and oxidative stability. |
| Nonlinear Optical (NLO) Activity | The electron-withdrawing fluorine may enhance the second-order NLO response. |
| Photostability | The strong C-F bond can contribute to increased photostability of the resulting materials. |
| Solubility | Fluorine substitution can improve solubility in organic solvents, aiding in material processing. |
Advanced Polymer Synthesis and Applications of Fluorinated Polymer Analogues
Fluorinated polymers, particularly polyimides, are known for their excellent thermal stability, chemical resistance, and desirable dielectric properties. kpi.uamdpi.comcjps.orgscielo.br The synthesis of polyimides often involves the polycondensation of a dianhydride with a diamine. While this compound itself is not a monomer for polyimide synthesis, the corresponding 4-fluorophthalic anhydride is a key precursor. The properties of the resulting fluorinated polyimides can be tailored by the choice of the diamine co-monomer.
The incorporation of fluorine can lead to polyimides with lower dielectric constants, which is advantageous for applications in microelectronics. Furthermore, fluorination can enhance the transparency of polyimide films, making them suitable for flexible display technologies. scielo.br
Fundamental Insights into Structure-Reactivity Relationships and Fluorine Effects
The study of this compound provides an excellent platform for understanding the fundamental principles of structure-reactivity relationships and the nuanced effects of fluorine substitution. acs.org The fluorine atom at the 4-position exerts both inductive and resonance effects, which can modulate the reactivity of the entire molecule.
The electron-withdrawing inductive effect of fluorine deactivates the aromatic ring towards electrophilic substitution, yet its ability to donate electron density via resonance can direct incoming electrophiles to specific positions. researchgate.net In the context of nucleophilic aromatic substitution, the fluorine atom can act as a leaving group under certain conditions, providing a handle for further functionalization.
Computational chemistry offers a powerful tool for dissecting these electronic effects. DFT calculations can be employed to map the electron density distribution, calculate molecular orbital energies, and predict the reactivity of different sites within the molecule. researchgate.netresearchgate.netmdpi.com Such studies on this compound and related compounds can provide a deeper understanding of the interplay between structure and reactivity, guiding the rational design of new molecules with desired properties. eurjchem.com
Future Perspectives in the Research and Development of Fluorinated Isoindoline-1,3-dione Compounds
The future of research and development for fluorinated isoindoline-1,3-dione compounds, including this compound, is poised for significant expansion into various scientific domains. The strategic incorporation of fluorine atoms into the isoindoline-1,3-dione scaffold imparts unique physicochemical properties that are highly sought after in medicinal chemistry, materials science, and beyond.
One of the most promising future directions lies in the continued exploration of their therapeutic potential. Phthalimide derivatives, the parent structure of isoindoline-1,3-diones, have a well-established history in medicine, with a wide range of biological activities including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects. biomedgrid.comjapsonline.comnih.govresearchgate.net The introduction of fluorine can enhance these properties through various mechanisms. For instance, the high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with biological targets. nih.gov Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of drug candidates. nih.gov
Future research will likely focus on the design and synthesis of novel fluorinated isoindoline-1,3-dione derivatives with improved potency and selectivity for specific biological targets. For example, researchers are exploring their potential as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov There is also growing interest in their application as anticancer agents, with studies investigating their cytotoxic effects on various cancer cell lines. eurjchem.commdpi.com The development of hybrid molecules, where the fluorinated isoindoline-1,3-dione moiety is combined with other pharmacologically active groups, represents another exciting avenue for creating multifunctional therapeutic agents. biomedgrid.com
Beyond medicinal chemistry, the unique optical and electronic properties of these compounds open up possibilities in materials science. Isoindoline-1,3-dione derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. acgpubs.org The introduction of fluorine can modulate the energy levels of the molecule, which is a critical factor in the performance of such devices. Future research in this area could involve the synthesis of polymeric materials incorporating the fluorinated isoindoline-1,3-dione unit to create advanced functional materials with tailored properties.
The development of more efficient and sustainable synthetic methodologies for the preparation of fluorinated isoindoline-1,3-diones will also be a key focus. While current methods exist, the advancement of novel catalytic systems and green chemistry approaches will be crucial for their large-scale production and accessibility for various research applications. eurjchem.com
Q & A
Q. What are the standard synthetic routes for preparing 4-fluoro-2-methylisoindoline-1,3-dione, and how can reaction conditions be optimized?
To synthesize this compound, fluorination of the isoindoline core is critical. A two-step approach is commonly employed:
Core Construction : Start with 2-methylisoindoline-1,3-dione. Introduce fluorine via electrophilic fluorination using reagents like Selectfluor® or via nucleophilic substitution if a halogenated precursor is available.
Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., DMF or acetonitrile) significantly influence fluorination efficiency. Monitor progress via NMR to confirm substitution .
Purification : Recrystallization from ethanol/water mixtures yields high-purity product. Purity ≥95% is achievable with careful control of stoichiometry and reaction time.
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Spectroscopy :
- and NMR : Identify fluorine coupling patterns (e.g., splitting in aromatic protons).
- IR : Confirm carbonyl stretches (~1700–1750 cm) and C-F bonds (~1100–1250 cm).
- Crystallography :
Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for fluorinated isoindoline derivatives?
Discrepancies in bond lengths or angles may arise from:
Q. What mechanistic insights guide the design of this compound derivatives for biological activity?
- Structure-Activity Relationship (SAR) :
- Metabolic Stability : Evaluate hepatic metabolism via CYP450 isoform inhibition assays (e.g., CYP3A4) to predict pharmacokinetics .
Q. How can computational methods predict the reactivity of this compound in multicomponent reactions (MCRs)?
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.
- Reaction Pathways : Simulate MCRs (e.g., Ugi or Passerini) with fluorinated diones to predict regioselectivity. Compare with experimental NMR data to validate .
Data Contradictions and Resolutions
- Fluorination Efficiency : Some studies report lower yields (<50%) for electrophilic fluorination vs. nucleophilic routes (>70%). Resolution: Optimize solvent (e.g., switch to DCE for electrophilic routes) .
- Crystallographic Disorder : Discrepancies in thermal parameters may reflect dynamic disorder. Resolution: Collect data at multiple temperatures (100–298 K) to confirm static vs. dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
